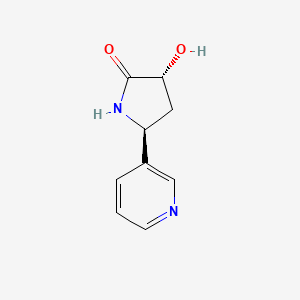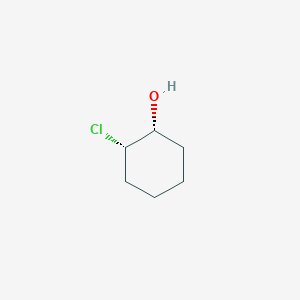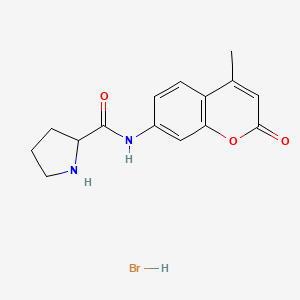
(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide is a synthetic organic compound that belongs to the class of chromenyl derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound features a chromenyl moiety linked to a pyrrolidine carboxamide group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chromenyl Moiety: This step involves the cyclization of suitable precursors to form the chromenyl ring system.
Introduction of the Pyrrolidine Group: The chromenyl intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the desired carboxamide linkage.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety may be susceptible to oxidation under certain conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the carbonyl groups within the molecule, potentially converting them to alcohols.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the chromenyl ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry: As a synthetic intermediate for the preparation of more complex molecules.
Biology: Investigating its effects on cellular processes and potential as a biochemical probe.
Medicine: Exploring its therapeutic potential, particularly in areas such as anti-inflammatory or anticancer research.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The chromenyl moiety could play a role in binding to specific sites, while the pyrrolidine group may influence the compound’s overall conformation and reactivity.
相似化合物的比较
Similar Compounds
(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrochloride: A similar compound with a different counterion.
®-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide: The enantiomer of the compound .
N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide: The free base form without the hydrobromide salt.
Uniqueness
The uniqueness of (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide hydrobromide lies in its specific stereochemistry and the presence of the hydrobromide salt, which may influence its solubility, stability, and biological activity compared to similar compounds.
属性
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.BrH/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12;/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGBLTXSIXDLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)
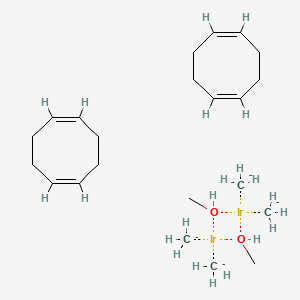
![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
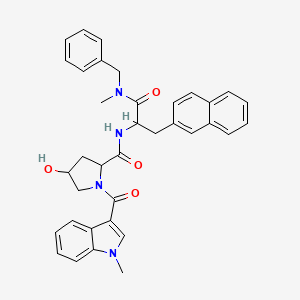
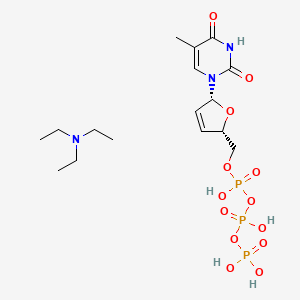
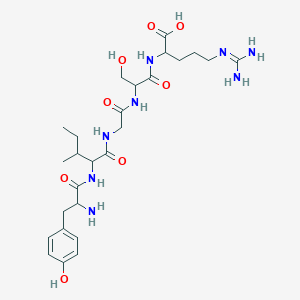
![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)
![(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13401462.png)

![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
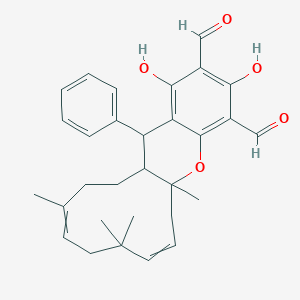
![5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B13401485.png)
